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Molecular Identity and Structural Significance
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Compound of Interest

Compound Name: 6-Methyl-1-heptene

Cat. No.: B080069

6-Methyl-1-heptene is an aliphatic, unsaturated hydrocarbon with the chemical formula CsHase.
[1][2] Its structure, featuring a terminal double bond and a methyl group near the end of the
carbon chain, influences its reactivity and physical properties. The placement of the methyl
group introduces chirality, though thermodynamic properties are typically reported for the
racemate.

Key Identifiers:

IUPAC Name: 6-methylhept-1-ene[1][2]

CAS Registry Number: 5026-76-6[1][2]

Molecular Weight: 112.21 g/mol [2][3]

SMILES: C=CCCCC(C)C[1]

Enthalpy of Formation (AfH®)

The standard enthalpy of formation is a critical parameter for calculating the heat of reaction for
any process involving the target molecule. For 6-Methyl-1-heptene, experimentally determined
values are not readily available in the literature. Therefore, reliance on high-quality
computational models is necessary.

A guantitative structure-property relationship (QSPR) model has predicted the standard
enthalpy of formation (AfH°) for 6-Methyl-1-heptene to be -129.5 kJ/mol.[4] Another estimation
based on the Joback group contribution method provides a value of -88.30 kJ/mol for the ideal
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gas phase.[5] The discrepancy between these values underscores the importance of the
chosen computational methodology and highlights the need for experimental validation.

Causality and Experimental Protocol: Combustion
Calorimetry

The standard enthalpy of formation for organic compounds is authoritatively determined using
combustion calorimetry. This technique measures the heat released during the complete
combustion of a substance in a high-pressure oxygen environment.

Experimental Workflow: Combustion Calorimetry
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Caption: Workflow for determining the enthalpy of formation.
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Step-by-Step Methodology:

o Sample Preparation: A precise mass of liquid 6-Methyl-1-heptene is hermetically sealed into
a container of known mass and heat of combustion, such as a gelatin capsule or a thin-
walled glass ampoule.

o Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-strength
stainless steel "bomb." A known volume of water is added to the bomb to ensure saturation
of the final atmosphere. The bomb is then purged and filled with high-purity oxygen to a
pressure of approximately 30 atm.

o Combustion: The bomb is submerged in a precisely measured quantity of water in the
calorimeter's insulated vessel. The sample is ignited via an electrical fuse, and the
temperature of the surrounding water is monitored with high-precision thermometry.

o Data Analysis: The change in internal energy for the combustion reaction (AU_comb) is
calculated from the observed temperature rise and the pre-determined heat capacity of the
calorimeter system.

» Correction and Calculation: Corrections are applied for the ignition energy and for the
formation of byproducts like nitric acid. The standard enthalpy of combustion (AcH®) is then
calculated from AU_comb.

o Hess's Law Application: Using the known standard enthalpies of formation for the
combustion products (CO2 and H20), the standard enthalpy of formation of 6-Methyl-1-
heptene is determined using Hess's Law.

Heat Capacity (Cp) and Standard Entropy (S°)

Heat capacity and entropy are fundamental properties that describe how a substance stores
thermal energy and its degree of molecular disorder, respectively. These values are essential
for calculating changes in enthalpy and Gibbs free energy with temperature.

For liquid 6-Methyl-1-heptene at 25 °C and 1.01325 bar, the molar heat capacity (Cp) is
reported as 233.971 J/(mol-K).[1]

Determination by Adiabatic Calorimetry
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The authoritative method for determining heat capacity and, by extension, the third law entropy
of a substance involves low-temperature adiabatic calorimetry.

Step-by-Step Methodology:

o Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under
vacuum.

o Cooling: The vessel is cooled to cryogenic temperatures, typically near absolute zero (0 K).

e Heating Increments: A precisely measured quantity of electrical energy is supplied to the
sample, causing a small, incremental increase in temperature.

o Equilibration: The system is allowed to reach thermal equilibrium after each heating step,
and the final temperature is recorded.

o Calculation: The heat capacity at each temperature is calculated as the ratio of the energy
input to the measured temperature rise (Cp = dQ/dT).

o Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is
determined by integrating the heat capacity data from O K to the target temperature,
accounting for the entropies of any phase transitions (e.g., fusion).

Gibbs Free Energy (AG)

Gibbs free energy of formation is the ultimate indicator of a compound's thermodynamic
stability and is crucial for calculating chemical reaction equilibrium constants. It integrates the
contributions of both enthalpy and entropy.

The relationship between these core thermodynamic properties is defined by the fundamental
equation: AG® = AfH°® - TAS®
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Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

A calculated value for the standard Gibbs free energy of formation for 6-Methyl-1-heptene is
101.88 kJ/mol, derived using the Joback method.[5] The positive value indicates that, under
standard conditions, the formation of 6-Methyl-1-heptene from its constituent elements in their
standard states is not a spontaneous process.

Phase Change Properties

Phase change characteristics are critical for separation processes, safety assessments, and
process design.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure dictates the volatility of a substance. The reported vapor pressure for 6-Methyl-
1-heptene is 25.2 mmHg (approximately 0.033 bar), though the temperature for this
measurement is not specified in the source.[3]

The enthalpy of vaporization (AvapH°®), the energy required to transform one mole of a liquid
into a gas, is reported as 37.87 kJ/mol.[1] The NIST Chemistry WebBook provides a similar
value of 38.90 kJ/mol.[2][5]

Summary of Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of 6-Methyl-1-
heptene compiled from various sources. It is critical to note that several key thermodynamic
values are based on computational estimations rather than direct experimental measurement.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b080069?utm_src=pdf-body-img
https://www.benchchem.com/product/b080069?utm_src=pdf-body
https://www.chemeo.com/cid/29-759-8/1-Heptene-6-methyl
https://www.benchchem.com/product/b080069?utm_src=pdf-body
https://www.benchchem.com/product/b080069?utm_src=pdf-body
https://www.benchchem.com/product/b080069?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methyl-1-heptene
https://chem-casts.com/tools/property-calculator/pure-component/5026-76-6
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5026766&Mask=FFF
https://www.chemeo.com/cid/29-759-8/1-Heptene-6-methyl
https://www.benchchem.com/product/b080069?utm_src=pdf-body
https://www.benchchem.com/product/b080069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Unit Source & Method
Molecular Weight 112.21 g/mol [2][3] IUPAC
Normal Boiling Point 113 °C [1]
Melting Point -109.99 °C [1]
Critical Temperature 284.85 °C [1]
Critical Pressure 26 bar [1]
Density (liquid @

y (g 719.05 kg/m 3 [1]
25°C)
Std. Enthalpy of

) -129.5 kJ/mol [4] QSPR Model
Formation (gas)
-88.30 kJ/mol [5] Joback Method
Molar Heat Capacity
o 233.971 J/(mol-K) [1]

(liquid @ 25°C)
Enthalpy of

o 37.87 kJ/mol [1]
Vaporization (AvapH®)
38.90 kJ/mol [2][5] NIST
Std. Gibbs Free
Energy of Formation 101.88 kJ/mol [5] Joback Method
(9as)
Vapor Pressure 25.2 mmHg [3]

Conclusion and Future Outlook

This guide provides a consolidated overview of the known thermodynamic properties of 6-
Methyl-1-heptene. While physical properties like boiling point and density are well-established,
core thermochemical data such as the enthalpy of formation rely heavily on computational
estimations. The discrepancies between different computational methods highlight a critical gap
in the experimental literature.
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For researchers and drug development professionals, the provided data serves as a robust
starting point for modeling and process simulation. However, for applications requiring high-
fidelity thermochemical data, the experimental determination of the enthalpy of formation via
combustion calorimetry and the heat capacity and entropy via adiabatic calorimetry is strongly
recommended. Such measurements would provide an authoritative grounding for this important
C8H16 isomer and its related chemical systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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